molecular formula C9H10FNO3 B2635301 Ethyl 3-amino-5-fluoro-4-hydroxybenzoate CAS No. 2092027-24-0

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate

Cat. No. B2635301
CAS RN: 2092027-24-0
M. Wt: 199.181
InChI Key: WOXZUIMZXJADQF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate has several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties and has shown promising results in animal models. It also has potential as a fluorescent probe for imaging studies due to its unique spectral properties. Additionally, it has been studied for its potential as an antibacterial agent and as a precursor for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Ethyl 3-amino-5-fluoro-4-hydroxybenzoate is not fully understood, but it is believed to act through inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act through other pathways, such as modulation of ion channels or receptors.
Biochemical and Physiological Effects:
Ethyl 3-amino-5-fluoro-4-hydroxybenzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antibacterial activity against several strains of bacteria. However, its effects on human physiology are not well understood, and further research is needed to fully elucidate its effects.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 3-amino-5-fluoro-4-hydroxybenzoate is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. It also has unique spectral properties that make it a useful fluorescent probe for imaging studies. However, its effects on human physiology are not well understood, and further research is needed to fully elucidate its potential applications.

Future Directions

There are several potential future directions for research on Ethyl 3-amino-5-fluoro-4-hydroxybenzoate. One area of research could be on its potential as an antibacterial agent, as it has shown activity against several strains of bacteria. Another area of research could be on its potential as a fluorescent probe for imaging studies, as its unique spectral properties make it a promising candidate for this application. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects.

Synthesis Methods

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate can be synthesized through a multi-step process that involves the reaction of 3-nitro-4-hydroxybenzoic acid with ethylamine and subsequent reduction of the nitro group with iron powder and hydrochloric acid. The final product is obtained by the reaction of the resulting amino compound with fluorine gas. The synthesis method is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

ethyl 3-amino-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXZUIMZXJADQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-fluoro-4-hydroxybenzoate

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